molecular formula C9H22ClN B2920456 (4-Ethylhexyl)(methyl)amine hydrochloride CAS No. 1989671-33-1

(4-Ethylhexyl)(methyl)amine hydrochloride

Cat. No.: B2920456
CAS No.: 1989671-33-1
M. Wt: 179.73
InChI Key: CYJLWHRZERFEBS-UHFFFAOYSA-N
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Description

(4-Ethylhexyl)(methyl)amine hydrochloride is a secondary amine hydrochloride characterized by a branched alkyl chain (4-ethylhexyl group) and a methyl group attached to the nitrogen atom. While direct data on this compound is absent in the provided evidence, its structure suggests a higher molecular weight and lipophilicity compared to simpler amines.

Properties

IUPAC Name

4-ethyl-N-methylhexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N.ClH/c1-4-9(5-2)7-6-8-10-3;/h9-10H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJLWHRZERFEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CCCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylhexyl)(methyl)amine hydrochloride typically involves the reaction of 4-ethylhexylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other purification techniques to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylhexyl)(methyl)amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted amines .

Scientific Research Applications

(4-Ethylhexyl)(methyl)amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Ethylhexyl)(methyl)amine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and other interactions with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
(4-Ethylhexyl)(methyl)amine HCl (Inferred) C9H22ClN ~179.7* Secondary amine, branched alkyl Likely industrial/pharmaceutical
(trans)-4-Methylcyclohexylamine HCl C7H16ClN 149.66 Primary amine, cyclic alkyl Chemical synthesis
Methylamine HCl CH3NH2·HCl 67.52 Primary amine, small alkyl Laboratory reagent
MDEA (Methyl diethanol amine) C5H13NO2 119.16 Tertiary amine, hydroxyl groups CO2 capture (adsorption)
2-(1-Cyclohexenyl)ethylamine HCl C16H23N·HCl 265.82 Secondary amine, aromatic/cyclic Pharmaceutical intermediates

*Estimated based on molecular formula.

Physicochemical and Functional Differences

  • Lipophilicity and Solubility : The 4-ethylhexyl group in the target compound likely increases lipophilicity compared to methylamine HCl (highly water-soluble) or MDEA (polar due to hydroxyl groups) . This could limit aqueous solubility but enhance organic phase interactions.
  • Reactivity : As a secondary amine, (4-Ethylhexyl)(methyl)amine HCl may exhibit moderate nucleophilicity, contrasting with the tertiary amine MDEA (lower reactivity with CO2) and primary amines like methylamine HCl (higher reactivity) .
  • CO2 Adsorption : MDEA-impregnated mesoporous carbon achieved a CO2 adsorption capacity of 2.63 mmol/g via chemisorption . The target compound’s secondary amine group could theoretically react with CO2, but its bulky alkyl chain might hinder pore accessibility in adsorbent systems.

Key Research Findings and Data

CO2 Adsorption Performance Comparison

Adsorbent Material CO2 Adsorption Capacity (mmol/g) Surface Area (m²/g) Mechanism
MDEA-impregnated mesoporous carbon 2.63 356.6 (pre-impregnation) Chemisorption (amine-CO2 reaction)
Untreated mesoporous carbon 1.60 356.6 Physisorption
Commercial activated carbon ~1.95 ~1000 Physisorption

Note: The target compound’s adsorption performance would depend on its amine accessibility and structural integration into adsorbent materials.

Biological Activity

(4-Ethylhexyl)(methyl)amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is classified as an aliphatic amine. Its structure plays a crucial role in its reactivity and biological interactions. The compound can act as a nucleophile due to the presence of the amine group, enabling it to participate in various biochemical reactions.

Target Interactions:
The primary biological activity of this compound involves its interaction with enzymes and receptors within cellular systems. Key targets include:

  • Monoamine Oxidase (MAO): This enzyme is involved in the metabolism of neurotransmitters. The compound can inhibit MAO activity, potentially affecting levels of serotonin and dopamine in the brain.
  • Cytochrome P450 Enzymes: These enzymes are crucial for drug metabolism. This compound can modulate their activity, influencing the metabolism of various xenobiotics.

Biochemical Pathways:
The compound participates in several biochemical pathways:

  • Oxidative Stress Response: It has been shown to influence gene expression related to oxidative stress, potentially providing protective effects at lower concentrations while being toxic at higher doses.
  • Cell Signaling: The compound may alter signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is absorbed through mucous membranes and skin, distributed throughout the body, metabolized primarily in the liver, and excreted via urine. Its lipophilicity allows it to cross cellular membranes effectively.

Dosage Effects in Animal Models

Research indicates that dosage significantly influences the biological effects of this compound:

  • Low Doses: At lower concentrations, the compound may enhance cellular proliferation and differentiation.
  • High Doses: Conversely, high doses can lead to toxicity characterized by oxidative stress, apoptosis, and inflammation. Studies have shown liver and kidney damage at elevated levels.

Case Studies

  • In Vitro Studies on Cellular Effects:
    A study investigated the effects of this compound on human cell lines. Results indicated that low concentrations promoted cell viability, while higher concentrations induced apoptosis through oxidative stress mechanisms.
  • Animal Model Research:
    In a controlled animal study, varying doses were administered to evaluate systemic toxicity. The results demonstrated significant liver enzyme elevation at high doses, indicating hepatotoxicity.

Data Table: Summary of Biological Activities

Biological ActivityLow Dose EffectsHigh Dose Effects
Cell ProliferationEnhanced viabilityInduced apoptosis
Gene ExpressionUpregulation of protective genesDownregulation of survival genes
Enzyme InteractionMAO inhibitionCytochrome P450 activation
ToxicityMinimal effects observedLiver and kidney damage

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